molecular formula C3H8O6S2 B087094 Methylene dimethanesulfonate CAS No. 156-72-9

Methylene dimethanesulfonate

Cat. No.: B087094
CAS No.: 156-72-9
M. Wt: 204.2 g/mol
InChI Key: IQLZWWDXNXZGPK-UHFFFAOYSA-N
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Description

MDMA is a potent empathogen–entactogen with stimulant and minor psychedelic properties. It was first synthesized in 1912 by Merck chemist Anton Köllisch. Initially used to enhance psychotherapy, it gained popularity as a street drug in the 1980s. MDMA is commonly associated with dance parties, raves, and electronic dance music .

Preparation Methods

Synthetic Routes:: MDMA can be synthesized from safrole, a natural compound found in sassafras oil. The key steps involve:

    Isosafrole Isomerization: Safrole is isomerized to isosafrole using acid or base.

    Piperonylacetone Formation: Isosafrole is oxidized to piperonylacetone.

    MDP2P Synthesis: Piperonylacetone is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P).

    Reductive Amination: MDP2P reacts with methylamine to yield MDMA .

Industrial Production:: Industrial production methods involve large-scale synthesis of MDP2P followed by reductive amination. These processes are tightly regulated due to MDMA’s illicit status.

Chemical Reactions Analysis

MDMA undergoes various reactions:

    Reduction: Reduction of MDP2P to MDMA using reducing agents.

    Oxidation: Oxidation of MDMA to 3,4-methylenedioxyamphetamine (MDA).

    Substitution: Nucleophilic substitution reactions at the amine group. Common reagents include lithium aluminum hydride (for reduction) and halogens (for substitution). Major products include MDA and various MDMA derivatives.

Scientific Research Applications

MDMA has investigational indications:

Mechanism of Action

MDMA primarily affects serotonin, dopamine, and norepinephrine systems. It increases serotonin release, leading to altered sensations, empathy, and pleasure. The exact molecular targets and pathways are complex and involve serotonin transporters and receptors.

Comparison with Similar Compounds

MDMA has homologous relatives like MDA, MDEA, and MBDB. MDMA remains the most popular and widely recognized compound among them .

Properties

IUPAC Name

methylsulfonyloxymethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLZWWDXNXZGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166019
Record name Methylene dimethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-72-9
Record name Methanediol, 1,1-dimethanesulfonate
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Record name Methylene dimethanesulfonate
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Record name MDMS
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Record name Methylene dimethanesulfonate
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Record name Methylene dimethanesulfonate
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Synthesis routes and methods

Procedure details

In dimethyl carbonate (10 mL), methylene bis(chlorosulfate) [CISO2OCH2OSO2Cl] (1.5 g, 6.1 mmol) synthesized on the basis of the method described in U.S. Pat. No. 4,649,209 was reacted with methanesulfonic acid pyridinium salt (2.1 g, 12.0 mmol) under agitation at 55° C. for 3 hours. After the reaction was completed, precipitated chlorosulfonic acid pyridinium salt was separated through filtration, and concentration was performed under reduced pressure, so as to obtain a light brown solid. An adsorption treatment with activated carbon was performed and, thereafter, refining was performed through recrystallization, so as to obtain a desired product, methylene bis(methanesulfonate), at a yield of 48% (0.6 g, 2.9 mmol). The measurement result of 1H NMR is as described below.
Name
methanesulfonic acid pyridinium salt
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methylene dimethanesulfonate affect cell viability and macromolecular synthesis?

A1: this compound exhibits potent cytotoxicity against tumor cell lines. Research using the mouse lymphoma cell line P388F demonstrated that a 3-hour exposure to this compound at a concentration of 0.037 mM resulted in a 50% inhibition of cell growth []. This effect is attributed to its alkylating properties, primarily targeting DNA and interfering with vital cellular processes like DNA replication and transcription. Further studies revealed that this compound differentially impacts the transport of macromolecule precursors across the cell membrane, affecting the uptake of thymidine, uridine, glycine, and tyrosine []. This differential action suggests a complex interplay between this compound's alkylating properties and cellular transport mechanisms.

Q2: What insights do we have into the interaction of this compound with DNA?

A2: Research indicates that this compound forms cross-links between DNA and proteins []. While the specific proteins involved and the downstream consequences of this cross-linking haven't been fully elucidated in the provided abstracts, this interaction highlights the potential for this compound to disrupt crucial DNA-protein interactions involved in DNA replication, repair, and gene expression. This understanding is vital for comprehending the compound's mechanism of action and its antitumor activity.

Q3: Are there structural analogs of this compound, and how does their activity compare?

A3: Yes, there are structural analogs of this compound. One study investigated the effects of Methyl methanesulfonate, Ethyl methanesulfonate, and Isopropyl methanesulfonate alongside this compound []. Interestingly, this compound emerged as the most potent compound, with an IC50 of 0.037 mM, significantly lower than Methyl methanesulfonate (IC50 = 0.1 mM) and the other two analogs, which showed minimal inhibition at the tested concentrations []. This difference in activity suggests that subtle modifications to the alkylating group structure can significantly impact the compound's potency, possibly due to altered reactivity or target affinity. Further research exploring the structure-activity relationship of these analogs could unveil valuable insights for designing more effective and selective alkylating agents.

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